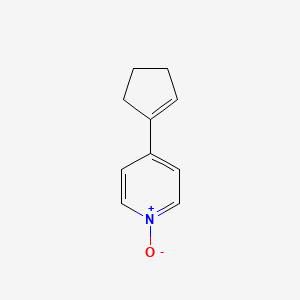
4-(1-Cyclopenten-1-yl)pyridine 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Cyclopenten-1-yl)pyridine 1-oxide is an organic compound with the molecular formula C10H11NO It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and a cyclopentenyl group is attached to the fourth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyclopenten-1-yl)pyridine 1-oxide typically involves the reaction of pyridine N-oxide with cyclopentene under specific conditions. One common method includes the use of a Grignard reagent, where cyclopentylmagnesium bromide reacts with pyridine N-oxide to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety in industrial settings.
化学反应分析
Types of Reactions
4-(1-Cyclopenten-1-yl)pyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the cyclopentenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield higher N-oxide derivatives, while reduction can regenerate the parent pyridine compound
科学研究应用
4-(1-Cyclopenten-1-yl)pyridine 1-oxide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
作用机制
The mechanism of action of 4-(1-Cyclopenten-1-yl)pyridine 1-oxide involves its interaction with molecular targets, such as enzymes and receptors. The N-oxide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The cyclopentenyl group adds steric and electronic effects, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
Pyridine N-oxide: A simpler analog with only the N-oxide group.
Cyclopentenylpyridine: Lacks the N-oxide group but has the cyclopentenyl substitution.
Pyrrolidine, 1-(1-cyclopenten-1-yl)-: Another related compound with a pyrrolidine ring instead of pyridine.
Uniqueness
4-(1-Cyclopenten-1-yl)pyridine 1-oxide is unique due to the combination of the N-oxide group and the cyclopentenyl substitution. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets sets it apart from other similar compounds.
属性
CAS 编号 |
106754-30-7 |
|---|---|
分子式 |
C10H11NO |
分子量 |
161.20 g/mol |
IUPAC 名称 |
4-(cyclopenten-1-yl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H11NO/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8H,1-2,4H2 |
InChI 键 |
FDXBYQHVHYMLLE-UHFFFAOYSA-N |
规范 SMILES |
C1CC=C(C1)C2=CC=[N+](C=C2)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


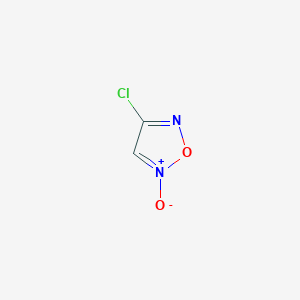
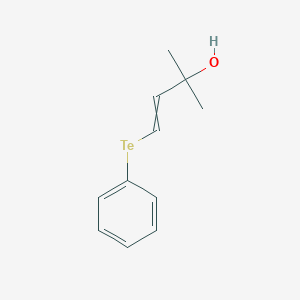
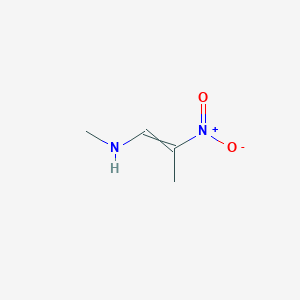
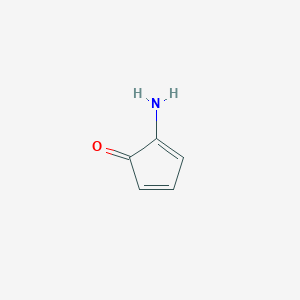
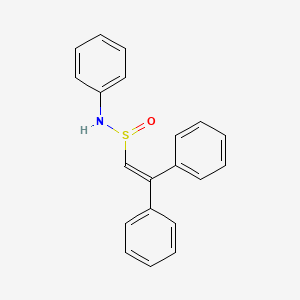
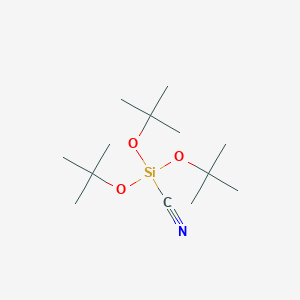
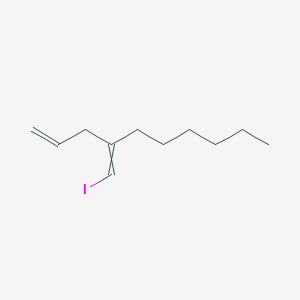
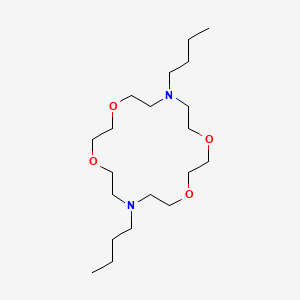
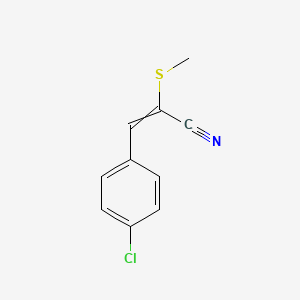
![(1Z,1'Z)-2,2'-[(E)-Diazenediyl]bis[N'-(2-hydroxyethyl)-2-methylpropanimidamide]](/img/structure/B14338024.png)
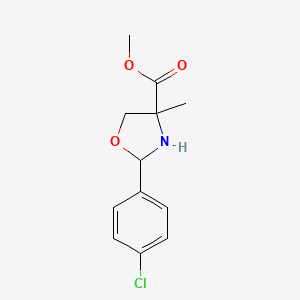
![1H-Indolo[2,3-c]quinolin-1-amine, 2,3,4,7-tetrahydro-3,3,6-trimethyl-](/img/structure/B14338039.png)

![Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol](/img/structure/B14338068.png)
